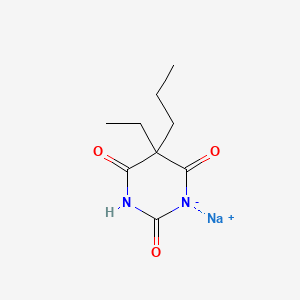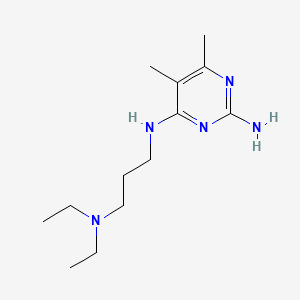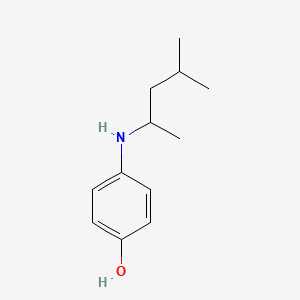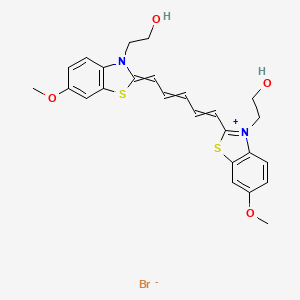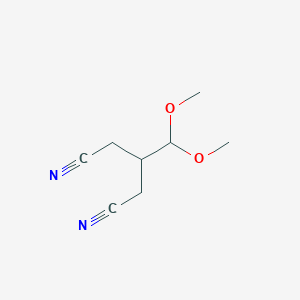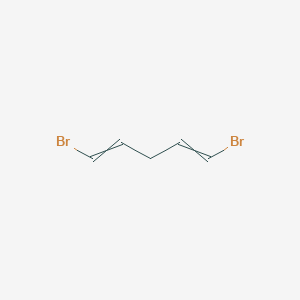
1,5-Dibromopenta-1,4-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dibromopenta-1,4-diene is an organic compound characterized by the presence of two bromine atoms attached to a conjugated diene system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,5-Dibromopenta-1,4-diene can be synthesized through several methods. One common approach involves the bromination of penta-1,4-diene. This reaction typically uses bromine (Br2) as the brominating agent in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bonds of the diene, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include controlling the temperature, concentration of reactants, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions: 1,5-Dibromopenta-1,4-diene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Addition Reactions: The compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under certain conditions, the bromine atoms can be eliminated to form conjugated dienes or alkynes.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, with reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Addition Reactions: Conducted in non-polar solvents with reagents like bromine (Br2) or hydrogen bromide (HBr).
Elimination Reactions: Often require strong bases like sodium amide (NaNH2) or potassium hydroxide (KOH) in high temperatures.
Major Products:
Substitution Reactions: Products include alcohols, ethers, and amines.
Addition Reactions: Products are dibromoalkanes or bromoalkenes.
Elimination Reactions: Products include conjugated dienes or alkynes.
Applications De Recherche Scientifique
1,5-Dibromopenta-1,4-diene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1,5-Dibromopenta-1,4-diene involves its reactivity towards nucleophiles and electrophiles. The conjugated diene system allows for resonance stabilization of intermediates, making it a versatile compound in various chemical reactions. The bromine atoms act as leaving groups in substitution and elimination reactions, facilitating the formation of new bonds and structures .
Comparaison Avec Des Composés Similaires
1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.
1,4-Pentadiene: Another conjugated diene with a similar structure but without bromine atoms.
1,5-Hexadiene: A longer-chain conjugated diene with similar reactivity.
Uniqueness: 1,5-Dibromopenta-1,4-diene is unique due to the presence of bromine atoms, which enhance its reactivity and make it a valuable intermediate in organic synthesis. The bromine atoms also provide sites for further functionalization, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
63382-67-2 |
|---|---|
Formule moléculaire |
C5H6Br2 |
Poids moléculaire |
225.91 g/mol |
Nom IUPAC |
1,5-dibromopenta-1,4-diene |
InChI |
InChI=1S/C5H6Br2/c6-4-2-1-3-5-7/h2-5H,1H2 |
Clé InChI |
FVVDVKDSSJLNND-UHFFFAOYSA-N |
SMILES canonique |
C(C=CBr)C=CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2-Chloroethoxy)[2-(2,5-dimethoxyphenyl)ethenyl]oxophosphanium](/img/structure/B14507919.png)
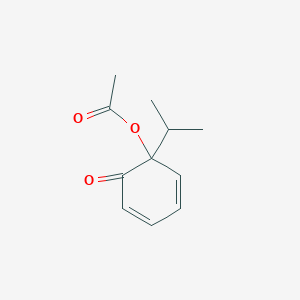
![Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]stannane](/img/structure/B14507934.png)
